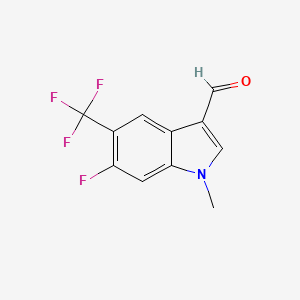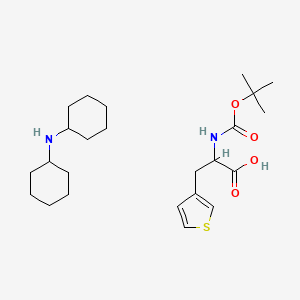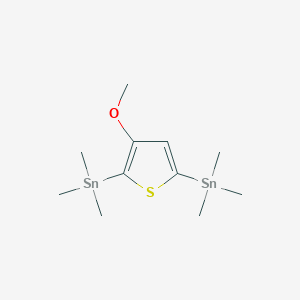![molecular formula C9H14N2O2 B12097158 1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]- CAS No. 64432-31-1](/img/structure/B12097158.png)
1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diethylaminomethyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with a diethylaminomethyl group at the 1-position and two keto groups at the 2 and 5 positions
Méthodes De Préparation
The synthesis of 1-(diethylaminomethyl)pyrrole-2,5-dione typically involves the reaction of maleimide with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(diethylaminomethyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminomethyl group, with common reagents including alkyl halides and acyl chlorides.
Applications De Recherche Scientifique
1-(diethylaminomethyl)pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 1-(diethylaminomethyl)pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s diethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the keto groups in the pyrrole ring can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with target proteins and enzymes .
Comparaison Avec Des Composés Similaires
1-(diethylaminomethyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
N-methylmaleimide: Similar in structure but with a methyl group instead of a diethylaminomethyl group.
N-ethylmaleimide: Contains an ethyl group in place of the diethylaminomethyl group.
N-phenylmaleimide: Features a phenyl group instead of the diethylaminomethyl group.
The uniqueness of 1-(diethylaminomethyl)pyrrole-2,5-dione lies in its diethylaminomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
64432-31-1 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(diethylaminomethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-10(4-2)7-11-8(12)5-6-9(11)13/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
NYNZOWLTUCPXHH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)



![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)

![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)





![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)
